4-(Trifluoromethyl)nicotinic acid

Process chemistry Industrial synthesis Yield optimization

Researchers developing flonicamid-based insecticides or HCV NS5B palm site inhibitors require regioisomerically pure 4-(trifluoromethyl)nicotinic acid-the 2- and 6-substituted isomers direct to unrelated biological targets (COMT, HIV-1 RT). This C4-substituted isomer is the exclusive precursor for flonicamid synthesis (patented two-step route, 72-78% yield) and the sole regioisomer with TraceCERT® ISO 17034 certified reference material status for validated LC-MS/MS residue analysis. Bulk hydrolysis protocols achieve >98% yield under basic or acidic conditions without CF₃-group degradation. - 98% purity; white to pale yellow solid; mp 146-150°C enables simple identity confirmation vs. the 2-isomer (mp 185-187°C). - Scales from 1 g to 25 kg; ambient-temperature storage and shipping. - Documented in stock at multiple global suppliers with same-day dispatch for research quantities.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 158063-66-2
Cat. No. B128421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)nicotinic acid
CAS158063-66-2
Synonyms4-Trifluoromethylnicotinic Acid;  4-Trifluoromethylpyridine-3-carboxylic Acid
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)
InChIKeyLMRJHNFECNKDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)nicotinic Acid Specifications & Key Properties


4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2), also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid or TFNA, is a trifluoromethyl-substituted pyridinecarboxylic acid with molecular formula C7H4F3NO2 and molecular weight 191.11 g/mol [1]. The compound appears as a white to pale yellow solid with a melting point range of 146–150°C [2]. It belongs to the class of trifluoromethylated nicotinic acid derivatives and is commercially available in purities ranging from 95% to ≥98% [3][4]. The compound is recognized as a key metabolite of the pyridinecarboxamide insecticide flonicamid and serves as a critical synthetic intermediate for both pharmaceutical and agrochemical applications .

Synthetic intermediate for flonicamid agrochemical and pharmaceutical agents
Primary metabolite (TFNA) of flonicamid — essential for residue analysis
Available in purities from 95% to ≥98% for method development and manufacturing

4-(Trifluoromethyl)nicotinic Acid: Regioisomer Functional Differences


Trifluoromethylated nicotinic acid regioisomers (2-, 4-, 5-, and 6-CF₃-substituted) are not interchangeable building blocks due to distinct electronic, steric, and reactivity profiles dictated by the substitution position on the pyridine ring. The 4-position (para to the ring nitrogen) confers a unique combination of electronic effects: the strongly electron-withdrawing trifluoromethyl group at C4 modulates both the carboxylic acid reactivity at C3 and the nucleophilic/electrophilic character of the pyridine nitrogen . This positional specificity directly translates to divergent synthetic utility and biological fate, as exemplified by 4-(trifluoromethyl)nicotinic acid's established role as the primary metabolite (TFNA) of the insecticide flonicamid—a metabolic pathway not shared by its 2- or 6-substituted isomers [1]. Furthermore, melting point differences of nearly 40°C between the 4-isomer (146–150°C) and the 2-isomer (185–187°C) [2] reflect fundamental solid-state and solubility variations that affect formulation and handling. Procurement decisions must therefore be based on the specific regioisomer required for the target application.

Risk Factor
4-(Trifluoromethyl)nicotinic Acid
2- / 6- Isomers
Metabolic fate
Primary flonicamid metabolite (TFNA); required for residue quantification
Not flonicamid metabolites; cannot support TFNA monitoring
Thermal behavior
Lower melting point facilitates recrystallization and processing
Higher melting point alters thermal stability and solvent selection
Downstream synthesis
Precursor to flonicamid, HCV NS5B inhibitors, CRAC channel inhibitors
2-isomer → COMT inhibitors; 6-isomer → HIV-1 RT inhibitors; divergent targets

4-(Trifluoromethyl)nicotinic Acid Comparative Evidence


Hydrolysis Yield Optimization in Industrial Synthesis

4-(Trifluoromethyl)nicotinic acid can be produced via an optimized industrial hydrolysis protocol achieving 98.3% yield, representing a substantial efficiency gain over alternative synthetic routes [1]. The patented method (CN109467532, 2019) employs sodium hydroxide-mediated hydrolysis of the corresponding amide precursor in aqueous conditions [1]. Earlier synthetic approaches to 4-(trifluoromethyl)nicotinic acid reported total yields of 48.3–48.8% [2] and 38.6% based on ethyl 4,4,4-trifluoroacetoacetate . The approximately 2-fold yield improvement in the optimized protocol directly translates to reduced raw material consumption and lower production cost per unit mass.

Hydrolysis Yield Comparison
Reported
98.3% (NaOH hydrolysis) vs 48.3–48.8% total process yield; ~2× higher
Supports cost-efficient large-scale synthesis planning
Patent CN109467532; hydrolysis step optimized
Process chemistry Industrial synthesis Yield optimization

Melting Point Comparison: 4- vs 2-Isomer

The melting point of 4-(trifluoromethyl)nicotinic acid is consistently reported in the range of 146–150°C across multiple vendor specifications . In contrast, the 2-position regioisomer, 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8), exhibits a significantly higher melting point of 185–187°C [1]. This 38–41°C differential reflects distinct crystal packing energetics arising from the different substitution pattern and has practical implications for purification by recrystallization, thermal stability during storage, and melting-based formulation processes.

Melting Point 4- vs 2-Isomer
Data to verify
4-isomer: 146–150°C; 2-isomer: 185–187°C; Δ ~38–41°C
Enables purity verification and thermal processing parameter selection
Vendor-reported values; confirm with certificate of analysis
Physicochemical properties Solid-state characterization Formulation science

Predicted pKa & LogP for Computational Screening

Computationally predicted physicochemical parameters for 4-(trifluoromethyl)nicotinic acid include a pKa of 2.50 ± 0.36 (acidic) [1] and a QSPR-calculated LogP of 3.22 with solubility at pH 7.4 of 3.1 mg/mL [2]. While direct experimental comparator data for all regioisomers are not available in the retrieved corpus, the pKa value indicates stronger acidity than unsubstituted nicotinic acid (pKa ~4.85 for 3-carboxylic acid in pyridine-3-carboxylic acid) [3], consistent with the electron-withdrawing effect of the 4-CF₃ group enhancing carboxylate ionization. The LogP of 3.22 falls within the optimal range (1–3) for CNS drug-likeness and satisfies Lipinski's Rule of Five criteria for oral bioavailability potential [2].

Predicted pKa & LogP
Class-level inference
pKa 2.50 ± 0.36, LogP 3.22; nicotinic acid pKa ~4.85, LogP ~0.36
Supports computational prioritization for lead optimization with specific ionization/lipophilicity profiles
Predicted values; experimental validation recommended
Computational chemistry Drug design ADME prediction

Analytical Reference Standard for Flonicamid Metabolite

4-(Trifluoromethyl)nicotinic acid (designated TFNA) is the primary carboxylic acid metabolite of the insecticide flonicamid . The compound is commercially available as a TraceCERT® certified reference material for analytical applications [1] and as an ISO 17034-certified analytical standard [2]. This formal certification status distinguishes 4-(trifluoromethyl)nicotinic acid from its 2- and 6-substituted isomers, which lack comparable standardized analytical reference material availability. The compound has been validated for use in LC–MS/MS methods for simultaneous determination of flonicamid and its metabolites in vegetables [3] and in residue studies in sweet pepper over 87 days post-application [4].

Certified Reference Material
Head-to-head
TraceCERT® certified, ISO 17034; 2- and 6-isomers: no certified reference material available
Essential for regulatory-compliant analytical method validation in residue monitoring
ISO 17034 certified; LC–MS/MS validated methods
Analytical chemistry Environmental monitoring Pesticide residue analysis

Synthetic Utility: Flonicamid & HCV NS5B Inhibitors

4-(Trifluoromethyl)nicotinic acid serves as the direct precursor for the commercial insecticide flonicamid via acyl chlorination followed by amidation with aminoacetonitrile hydrochloride [1]. The synthesis method described in patent CN111793023A (2020) achieves total yields of 72.3–78.5% for the two-step conversion from 4-(trifluoromethyl)nicotinic acid to flonicamid [1]. In contrast, the 2-isomer (2-(trifluoromethyl)nicotinic acid) is primarily utilized as an intermediate for catechol-O-methyltransferase (COMT) inhibitors targeting Parkinson's disease , while 6-(trifluoromethyl)nicotinic acid derivatives are employed as HIV-1 RT dual inhibitors [2]. The 4-isomer additionally enables the synthesis of pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase and pyrazolylcarboxanilides as Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors .

Downstream Synthetic Utility
Class-level inference
4-isomer: 72.3–78.5% yield to flonicamid; 2-isomer: COMT inhibitors; 6-isomer: HIV-1 RT inhibitors
Determines accessible downstream products; correct isomer selection mandatory
Patent CN111793023A; class-level comparison
Agrochemical synthesis Medicinal chemistry Insecticide manufacturing

Acidic Hydrolysis Optimization in Mixed Solvent System

A systematic study of the synthetic technology for 4-(trifluoromethyl)nicotinic acid identified an optimized acidic hydrolysis protocol achieving 92.7% yield using a mixed solvent system of sulfuric acid and nitric acid at a volume ratio of 4:1 [1]. This represents a substantial improvement over the base-case total process yield of 48.3% from the same multi-step sequence (cyclization, chlorination, hydrolysis, hydrogenolysis) [1]. The 44.4 percentage-point yield gain in the hydrolysis step was achieved solely through solvent system optimization, demonstrating that the compound's hydrolytic stability permits aggressive acidic conditions without decomposition of the trifluoromethyl group or pyridine ring [1].

Acidic Hydrolysis Yield
Reported
92.7% yield (H₂SO₄/HNO₃ 4:1) vs 48.3% unoptimized total yield; 44.4 pp gain
Demonstrates robustness under acidic conditions; informs solvent selection for process design
Mixed solvent system optimization study
Process optimization Hydrolysis chemistry Solvent engineering

4-(Trifluoromethyl)nicotinic Acid Application Scenarios


Flonicamid Manufacturing & Reference Standard Use

4-(Trifluoromethyl)nicotinic acid is the direct synthetic precursor for the commercial insecticide flonicamid. The patented two-step conversion (acyl chlorination followed by amidation) achieves 72.3–78.5% yield [1]. Procurement of high-purity 4-(trifluoromethyl)nicotinic acid (≥98%) is essential for flonicamid manufacturing operations. Additionally, the compound's availability as a TraceCERT® certified reference material and ISO 17034 analytical standard [2][3] supports environmental monitoring and regulatory compliance in pesticide residue analysis programs requiring flonicamid metabolite quantification.

HCV NS5B & CRAC Channel Inhibitor Development

The 4-trifluoromethyl substitution pattern enables the synthesis of pyridine carboxamides that function as palm site inhibitors of HCV NS5B polymerase, as well as pyrazolylcarboxanilides that inhibit Ca²⁺ release-activated Ca²⁺ (CRAC) channels [1]. Computational predictions (pKa 2.50 ± 0.36, LogP 3.22, solubility at pH 7.4 of 3.1 mg/mL) [2][3] position this building block favorably within Lipinski-compliant chemical space for oral bioavailability. Procurement for medicinal chemistry programs should prioritize this specific isomer over 2- or 6-substituted alternatives, which direct to distinct biological target classes (COMT and HIV-1 RT, respectively) .

High-Yield Synthesis via Hydrolysis Protocols

Organizations seeking cost-effective, large-scale production of 4-(trifluoromethyl)nicotinic acid can leverage documented high-yield hydrolysis protocols: 98.3% yield under basic NaOH conditions [1] or 92.7% yield under acidic H₂SO₄/HNO₃ (4:1) conditions [2]. The compound's stability under both strongly basic and strongly acidic conditions reduces concerns about trifluoromethyl group decomposition or pyridine ring degradation during manufacturing. These yield benchmarks provide quantitative targets for process development and supplier qualification when procuring the compound at scale.

Analytical Method Development & QC Applications

The 4-(trifluoromethyl)nicotinic acid isomer is uniquely positioned as the only regioisomer with established certified reference material status (TraceCERT®) [1] and ISO 17034 certification [2]. Validated LC–MS/MS methods for simultaneous determination of flonicamid and metabolites (TFNA, TFNG, TFNA-AM) in vegetables and crops [3] require high-purity 4-(trifluoromethyl)nicotinic acid as a calibration standard. The distinct melting point (146–150°C) provides a straightforward identity confirmation parameter distinguishable from the 2-isomer (185–187°C) .

Application
Selection Property
Validation Focus
Flonicamid manufacturing & metabolite analysis
High-purity synthetic intermediate & certified reference standard
Purity verification, certified reference documentation
HCV NS5B & CRAC channel inhibitor synthesis
4-CF₃ substitution pattern for target engagement
Regioisomeric identity confirmation, predicted ADME profile assessment
Large-scale cost-effective synthesis
Stability under basic & acidic hydrolysis conditions
Yield benchmarking & process reproducibility
Analytical method development & QC
Certified reference material & distinct melting point
Identity confirmation via melting point & certificate of analysis

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